Superior Time to Complete Rash Crusting in Acute Herpes Zoster Compared to Valacyclovir
In a randomized, double-blind, active-controlled Phase 2b trial (N=373), once-daily oral valomaciclovir (EPB-348) at a dose of 3,000 mg significantly shortened the time to complete crusting of the herpes zoster rash by Day 28 compared to thrice-daily valacyclovir 1,000 mg [1]. The trial also met its primary non-inferiority endpoint for the 2,000 mg and 3,000 mg once-daily doses versus valacyclovir, using a pre-specified 20% non-inferiority margin [1].
| Evidence Dimension | Time to complete rash crusting by Day 28 |
|---|---|
| Target Compound Data | EPB-348 3,000 mg once-daily (superior to valacyclovir, p<0.05) |
| Comparator Or Baseline | Valacyclovir 1,000 mg three times daily |
| Quantified Difference | Significantly shortened time (exact hazard ratio not provided in abstract) |
| Conditions | Randomized, double-blind, active-controlled trial; 373 immunocompetent adults with herpes zoster rash onset within 72 hours; 7-day treatment. |
Why This Matters
This is the only direct clinical evidence demonstrating a statistically significant efficacy advantage for valomaciclovir over a current standard-of-care therapy, directly impacting compound selection for herpes zoster research.
- [1] Tyring SK, et al. Valomaciclovir versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial. J Med Virol. 2012;84(8):1224-1232. View Source
